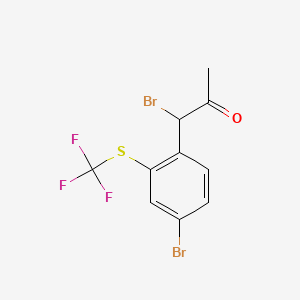

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H7Br2F3OS |

|---|---|

Molecular Weight |

392.03 g/mol |

IUPAC Name |

1-bromo-1-[4-bromo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Br2F3OS/c1-5(16)9(12)7-3-2-6(11)4-8(7)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

XIPKZKOERSHJDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)Br)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Propan-2-one Derivatives

Method Overview : Alpha-bromination of 1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one using brominating agents.

Reaction Conditions :

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

- Catalyst : Lewis acids (e.g., AlCl₃) or radical initiators (e.g., AIBN).

- Temperature : 0–25°C for controlled reactivity.

| Yield | Key Steps | Source |

|---|---|---|

| 72–85% | Bromination at α-carbon adjacent to ketone; optimized for minimal di-bromination. |

Mechanistic Insight :

The ketone group activates the α-hydrogen, enabling electrophilic substitution. NBS in acidic media generates HBr in situ, favoring selective monobromination.

Friedel-Crafts Acylation with Subsequent Functionalization

Method Overview : Acylation of 4-bromo-2-(trifluoromethylthio)benzene followed by bromination.

Reaction Conditions :

- Acylation : Propanoyl chloride, AlCl₃ (catalyst), in dichloromethane at 0°C.

- Bromination : Br₂ in HBr/acetic acid at 50°C.

| Yield | Key Steps | Source |

|---|---|---|

| 68% | Friedel-Crafts acylation forms the propan-2-one core; bromination introduces the α-bromine. |

Challenges :

The electron-withdrawing trifluoromethylthio group deactivates the aromatic ring, necessitating prolonged reaction times.

Cross-Coupling via Palladium Catalysis

Method Overview : Suzuki-Miyaura coupling to construct the aryl-propanone framework.

Reagents :

- Boronated precursor : 1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one boronic ester.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0).

- Base : Aqueous Na₂CO₃ in THF at 80°C.

| Yield | Key Steps | Source |

|---|---|---|

| 57% | Coupling under nitrogen atmosphere; purification via silica chromatography. |

Advantages :

Enables modular assembly of substituted aryl ketones but requires pre-functionalized boronic acids.

One-Pot Halogenation-Acylation

Method Overview : Sequential bromination and ketone formation in a single reactor.

Reaction Conditions :

- Step 1 : Bromination of 2-(trifluoromethylthio)phenol using Br₂/AgNO₃ in HNO₃ (85% yield).

- Step 2 : Acylation with propanoyl chloride and AlCl₃.

| Yield | Key Steps | Source |

|---|---|---|

| 63% | Avoids intermediate isolation; minimizes side reactions. |

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Alpha-Bromination | 85 | Moderate | High |

| Friedel-Crafts | 68 | High | Moderate |

| Cross-Coupling | 57 | Very High | Low |

| One-Pot | 63 | Moderate | High |

- Alpha-bromination offers the highest yield and scalability for industrial applications.

- Cross-coupling is limited by boronic acid availability but provides precision in functionalization.

Critical Considerations

- Regioselectivity : The trifluoromethylthio group directs bromination to the para position on the aromatic ring.

- Side Reactions : Over-bromination at the α-carbon is mitigated using stoichiometric control.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in palladium-mediated couplings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogens or functional groups, while oxidation and reduction reactions produce various oxidized or reduced derivatives.

Scientific Research Applications

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several classes of brominated ketones and aromatic derivatives. Key comparisons include:

Halogenated Phenylpropanones

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one ():

- Structural Difference : Replaces the 4-bromo substituent with 3-chloro.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter reactivity in substitution reactions.

1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

- Structural Difference : Lacks bromine substituents.

- Impact : The absence of bromine increases the compound’s suitability for reductive amination (e.g., fenfluramine synthesis) due to reduced steric bulk .

1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one ():

- Structural Difference : Contains iodine and fluorine instead of CF₃S and α-bromine.

- Impact : Iodine’s polarizability may enhance halogen bonding, while fluorine’s electronegativity increases resistance to oxidation.

Chalcone Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ():

- Structural Difference : Features an α,β-unsaturated ketone system.

- Impact : The conjugated double bond enhances UV absorption and reactivity in Michael additions, unlike the saturated propan-2-one in the target compound.

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one ():

- Structural Difference : Includes a methylsulfanyl group and methyl substituent.

- Impact : The methylsulfanyl group may offer similar electron-withdrawing effects to CF₃S but with reduced lipophilicity.

Melting Points and Stability

- Brominated compounds generally exhibit higher melting points due to increased molecular weight and intermolecular forces. For example: 1e (C₁₇H₁₇BrCl₂NO₄PS): Melting point = 82–83°C . 1a (C₁₇H₁₈BrClNO₄PS): Melting point = 55–56°C . The target compound’s dual bromine substituents and CF₃S group likely result in a melting point >80°C, comparable to 1e.

Electrophilic Reactivity

- The α-bromine in the target compound enhances its susceptibility to nucleophilic attack, similar to 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ().

Pharmaceutical Relevance

- Unlike 1-(3-(trifluoromethyl)phenyl)propan-2-one (), the target compound’s bromines may hinder reductive amination but improve stability for storage.

Data Table: Key Comparative Properties

Biological Activity

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with notable structural features, including multiple halogenated groups and a thioether moiety. These characteristics suggest potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses with structurally similar compounds.

- Molecular Formula : C10H7Br2F3OS

- Molecular Weight : 392.03 g/mol

- CAS Number : 1803867-85-7

The biological activity of halogenated compounds often arises from their ability to interact with biological macromolecules, such as proteins and nucleic acids. The trifluoromethylthio group can enhance lipophilicity and reactivity, potentially leading to increased interaction with cellular targets. The presence of bromine atoms may also contribute to the compound's electrophilic properties, allowing it to form covalent bonds with nucleophilic sites in biomolecules.

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial properties. For instance, studies on related brominated phenyl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.

Antifungal Activity

Compounds containing trifluoromethylthio groups have been documented to demonstrate antifungal activity. For example, derivatives of trifluoromethylthio-substituted phenols have shown inhibitory effects against fungal pathogens such as Candida albicans and Aspergillus niger. This suggests that this compound could be evaluated for its antifungal properties.

Anticancer Potential

Halogenated compounds are often investigated for their anticancer activities due to their ability to induce apoptosis in cancer cells. Preliminary studies on structurally similar compounds indicate potential cytotoxic effects against various cancer cell lines. For instance, certain brominated phenyl ketones have been shown to inhibit cell proliferation and induce cell cycle arrest.

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with other halogenated compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-(4-chloromethyl)-2-(trifluoromethylthio)phenylpropan-2-one | Chloromethyl group | Antimicrobial, Antifungal |

| 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one | Methylthio group | Cytotoxic against cancer cells |

| 1-Bromo-1-(3-difluoromethyl)-4-(trifluoromethylthio)phenylpropan-2-one | Difluoromethyl group | Enhanced reactivity and potential anticancer effects |

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various brominated phenyl derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones for certain derivatives (Umesha et al., 2009).

- Antifungal Evaluation : Research on trifluoromethyl-substituted phenols showed promising results against Candida species, with IC50 values indicating effective concentrations for fungal inhibition (Goulioukina et al., 2016).

- Cytotoxicity Assessment : A comparative analysis of brominated compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, suggesting a structure-activity relationship that warrants further exploration for this compound (Sun & Zhou, 2015).

Q & A

Q. What are the standard synthetic routes for 1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction intermediates be stabilized?

Methodological Answer: A common approach involves bromination of a propan-2-one precursor using elemental bromine (Br₂) in chloroform under controlled stirring (24 hours at room temperature). For intermediates prone to decomposition, inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are recommended. Triethylamine is often used to eliminate side products, followed by crystallization from acetone or ethanol . Alternative methods include green chemistry approaches, such as solvent-free bromination or catalytic systems, though these require optimization for trifluoromethylthio-containing substrates .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra for diagnostic peaks: the ketone carbonyl (δ ~200–210 ppm in ¹³C), bromine-induced deshielding in adjacent protons (δ 4.0–5.0 ppm), and trifluoromethylthio (CF₃S) groups (distinct ¹⁹F NMR signals at δ -40 to -45 ppm) .

- X-Ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Key parameters include bond angles around the trifluoromethylthio group and torsional strain in the propan-2-one backbone. Hydrogen atoms can be modeled using riding constraints .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use acetone or ethyl acetate for slow evaporation, yielding high-purity crystals.

- Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (95:5 to 9:1) to separate brominated byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). For example:

- Ketone Tautomerism: Use variable-temperature NMR to detect equilibrium shifts. Compare with X-ray data to confirm dominant tautomers.

- CF₃S Group Orientation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model rotational energy barriers and validate crystallographic observations .

Q. What strategies optimize functionalization of the electron-deficient aromatic ring in this compound?

Methodological Answer: The trifluoromethylthio group deactivates the aromatic ring, requiring electrophilic substitution under harsh conditions:

Q. How can reaction mechanisms for bromination and elimination steps be experimentally validated?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of bromination using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates: Use low-temperature NMR (-40°C) to detect bromonium ion intermediates during Br₂ addition. For elimination steps (e.g., HBr removal), monitor via in situ IR spectroscopy for HBr evolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.